molecular formula C14H19NO3 B2575581 (3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one CAS No. 76512-22-6

(3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one

Cat. No.: B2575581
CAS No.: 76512-22-6
M. Wt: 249.31
InChI Key: VKDIIYHXPBYZPL-FMIVXFBMSA-N
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Description

(3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and dimethylamine.

    Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and a suitable enone precursor in the presence of a base, such as sodium hydroxide, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology

In biological research, the compound may be investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

The compound could be explored as a lead compound in drug discovery programs, aiming to develop new therapeutic agents.

Industry

In the industrial sector, the compound may find applications in the synthesis of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which (3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-(3,4-dimethoxyphenyl)-4-(methylamino)but-3-en-2-one: Similar structure with a methylamino group instead of a dimethylamino group.

    (3Z)-3-(3,4-dimethoxyphenyl)-4-(ethylamino)but-3-en-2-one: Similar structure with an ethylamino group instead of a dimethylamino group.

Uniqueness

The presence of the dimethylamino group in (3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one may confer unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific molecular targets.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(16)12(9-15(2)3)11-6-7-13(17-4)14(8-11)18-5/h6-9H,1-5H3/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDIIYHXPBYZPL-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\N(C)C)/C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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